![molecular formula C7H5Br2N3 B13664633 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Méthodes De Préparation
The synthesis of 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often rely on similar synthetic routes but are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Cyclization Reactions: Intramolecular cyclization is a key reaction in the synthesis of pyrrolopyrazine derivatives.
Applications De Recherche Scientifique
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules.
Mécanisme D'action
The exact mechanism of action for 2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known that pyrrolopyrazine derivatives can inhibit kinase activity, which plays a crucial role in various cellular processes. The compound likely interacts with specific molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives such as:
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine atoms and a methyl group in this compound contributes to its distinct properties and applications .
Propriétés
Formule moléculaire |
C7H5Br2N3 |
|---|---|
Poids moléculaire |
290.94 g/mol |
Nom IUPAC |
2,7-dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5Br2N3/c1-3-6(9)12-5-4(8)2-10-7(5)11-3/h2H,1H3,(H,10,11) |
Clé InChI |
PFRBYEZLUCAWRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=CNC2=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


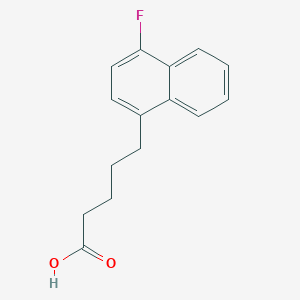


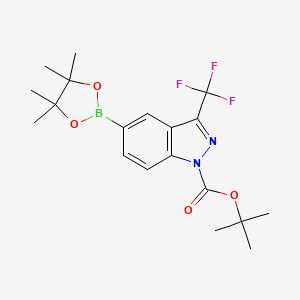
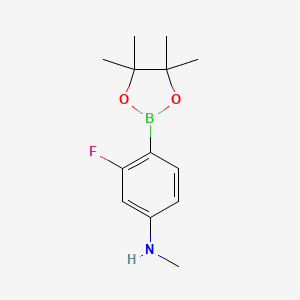
![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)



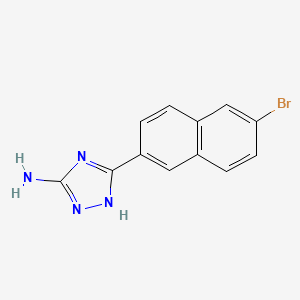
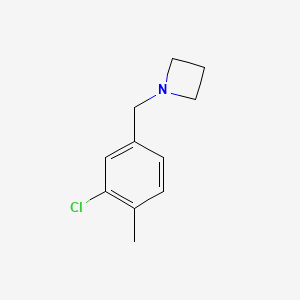
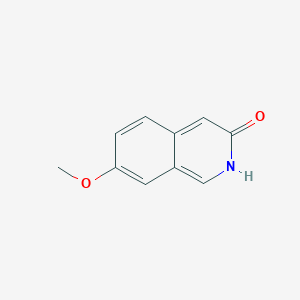

![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
